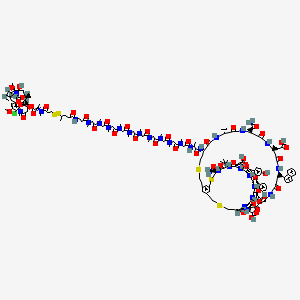
5Hrz7wfw3T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BT1718 is a novel bicyclic peptide-maytansinoid conjugate developed by Bicycle Therapeutics. It targets membrane type 1-matrix metalloprotease (MT1-MMP), a cell-surface expressed metalloprotease implicated in the invasion and metastasis of many cancers. BT1718 is designed for the treatment of solid tumors, particularly those overexpressing MT1-MMP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BT1718 is synthesized using a proprietary phage display platform technology that allows the selection of high-affinity bicyclic peptide binding molecules. The peptides are synthesized by Fmoc Solid Phase Synthesis, cleaved, and cyclized with a tri-functional small molecule scaffold . The conjugation of the peptide to the maytansinoid cytotoxic agent DM1 is achieved through a cleavable disulfide linker .
Industrial Production Methods
The industrial production of BT1718 involves high-throughput selection processes to identify high-affinity binders from phage libraries containing a vast diversity of peptide sequences. The selected peptides are then chemically synthesized and conjugated to the cytotoxic payload .
Analyse Chemischer Reaktionen
Types of Reactions
BT1718 undergoes several key reactions during its synthesis and activation:
Cyclization: The linear peptides are cyclized to form bicyclic structures.
Conjugation: The bicyclic peptide is conjugated to the cytotoxic agent DM1 via a disulfide linker
Common Reagents and Conditions
Fmoc Solid Phase Synthesis: Used for peptide synthesis.
Disulfide Linker: Used for conjugating the peptide to DM1
Major Products Formed
The major product formed is the BT1718 conjugate, which consists of the bicyclic peptide linked to the cytotoxic agent DM1 .
Wissenschaftliche Forschungsanwendungen
BT1718 has shown promising applications in various fields:
Oncology: BT1718 is primarily used for the treatment of solid tumors overexpressing MT1-MMP. .
Drug Delivery: The small size and high affinity of the bicyclic peptide make it an ideal candidate for targeted drug delivery.
Pharmacokinetics: Studies have shown that BT1718 has favorable pharmacokinetic properties, including rapid tumor penetration and limited systemic exposure.
Wirkmechanismus
BT1718 exerts its effects by specifically binding to MT1-MMP on the surface of tumor cells. The binding facilitates the delivery of the cytotoxic payload DM1, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . The high affinity and specificity of the bicyclic peptide for MT1-MMP ensure targeted delivery and minimize off-target effects .
Vergleich Mit ähnlichen Verbindungen
BT1718 is unique due to its bicyclic peptide structure and its specific targeting of MT1-MMP. Similar compounds include other peptide-drug conjugates and antibody-drug conjugates targeting different tumor-associated antigens. BT1718’s small size and rapid tumor penetration distinguish it from larger antibody-based therapies .
List of Similar Compounds
Antibody-Drug Conjugates (ADCs): Such as trastuzumab emtansine (T-DM1) targeting HER2.
Peptide-Drug Conjugates (PDCs): Other PDCs targeting different tumor markers
BT1718 represents a significant advancement in targeted cancer therapy, offering a promising therapeutic option for patients with MT1-MMP-positive solid tumors.
Eigenschaften
CAS-Nummer |
2227366-66-5 |
|---|---|
Molekularformel |
C159H218ClN31O47S5 |
Molekulargewicht |
3511.4 g/mol |
IUPAC-Name |
3-[(7R,10S,13S,16S,19S,22S,25S,28R,31R,34S,37S,40S,43R,46R)-40-(2-amino-2-oxoethyl)-19-benzyl-10-tert-butyl-7-carbamoyl-37-(2-carboxyethyl)-13,22-bis(carboxymethyl)-46-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoylamino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]propanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-31,43-dimethyl-34-(naphthalen-1-ylmethyl)-9,12,15,18,21,24,27,30,33,36,39,42,45-tridecaoxo-5,48,53-trithia-8,11,14,17,20,23,26,29,32,35,38,41,44-tridecazatricyclo[26.23.3.13,50]pentapentaconta-1(51),2,50(55)-trien-25-yl]propanoic acid |
InChI |
InChI=1S/C159H218ClN31O47S5/c1-85-33-31-40-116(235-25)159(233)68-115(236-156(232)179-159)87(3)139-158(11,238-139)117(67-123(198)191(23)113-61-94(55-85)62-114(234-24)137(113)160)237-155(231)91(7)190(22)122(197)52-54-242-243-86(2)41-48-119(194)163-53-51-121(196)181(13)70-125(200)183(15)72-127(202)185(17)74-129(204)187(19)76-131(206)189(21)78-132(207)188(20)77-130(205)186(18)75-128(203)184(16)73-126(201)182(14)71-124(199)180(12)69-120(195)164-88(4)141(217)176-111-83-240-80-96-56-95-57-97(58-96)81-241-84-112(177-143(219)90(6)165-146(222)106(63-99-38-32-37-98-36-29-30-39-101(98)99)172-144(220)102(46-49-133(208)209)167-149(225)107(64-118(161)193)169-142(218)89(5)166-152(111)228)153(229)168-103(47-50-134(210)211)145(221)173-108(65-135(212)213)150(226)171-104(59-92-34-27-26-28-35-92)147(223)170-105(60-93-42-44-100(192)45-43-93)148(224)174-109(66-136(214)215)151(227)178-138(157(8,9)10)154(230)175-110(140(162)216)82-239-79-95/h26-40,42-45,56-58,61-62,86-91,102-112,115-117,138-139,192,233H,41,46-55,59-60,63-84H2,1-25H3,(H2,161,193)(H2,162,216)(H,163,194)(H,164,195)(H,165,222)(H,166,228)(H,167,225)(H,168,229)(H,169,218)(H,170,223)(H,171,226)(H,172,220)(H,173,221)(H,174,224)(H,175,230)(H,176,217)(H,177,219)(H,178,227)(H,179,232)(H,208,209)(H,210,211)(H,212,213)(H,214,215)/b40-31+,85-33+/t86?,87-,88+,89-,90-,91+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,115+,116-,117+,138-,139+,158+,159+/m1/s1 |
InChI-Schlüssel |
COJQDZWOCBJJKF-TYRFAYHZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@@H](C)C(=O)N[C@H]5CSCC6=CC7=CC(=C6)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC(C)C(=O)NC5CSCC6=CC7=CC(=C6)CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















